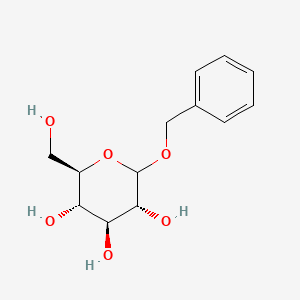

Benzyl glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

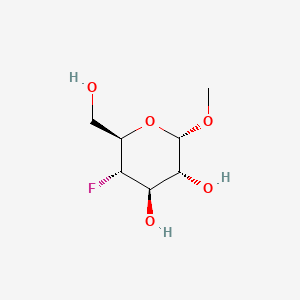

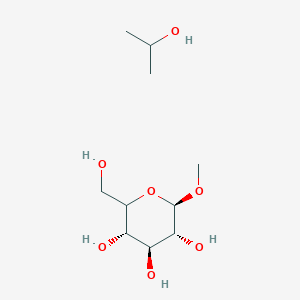

Benzyl glucopyranoside (BGP) is a sugar derivative commonly used in biochemistry and organic chemistry research. It is a synthetic compound that is composed of a benzyl group attached to a glucose moiety, and is used as a model compound for studying sugar-based compounds. Its structure and properties make it an ideal platform for studying the interactions of sugar molecules with other molecules, as well as the synthesis of new molecules. In addition to its scientific applications, BGP is also used in various industrial applications, such as food and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

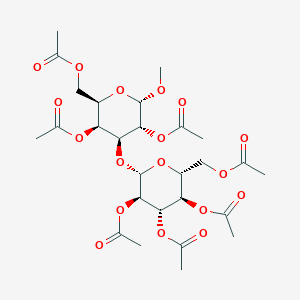

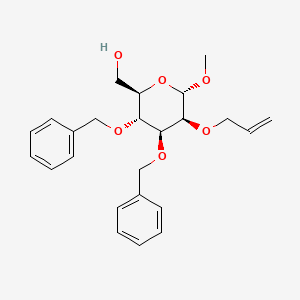

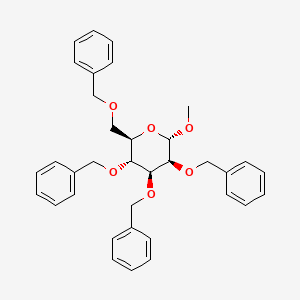

Synthesis of Other Compounds

Benzyl D-Glucopyranoside can be used in the synthesis of other complex compounds. For instance, it has been used in the synthesis of Methyl 2,4,6-Tri-O-benzyl-α-d-glucopyranoside .

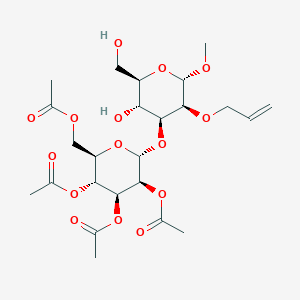

Enzymatic Synthesis

Benzyl D-Glucopyranoside can be used in enzymatic synthesis of glycosyl compounds. Enzymatic synthesis converts substrates into products using enzymes as catalysts . For example, heat-resistant Thermobacterium sucrose phosphorylase (TSPase) was overexpressed, optimized the reaction conditions, and synthesized AA-2G in a single step .

Biomedical Applications

Glycosyl compounds like Benzyl D-Glucopyranoside have applications in the biomedical industry. They are often used as active ingredients in medicines . Compounds modified by glycosides usually have more stable structures and their biological activities, such as their targeting effects and bioavailability, have been greatly improved .

Food Industry

In the food industry, glycosyl compounds are used due to their stable application characteristics . They are abundant in nature and exist in almost every living organism .

Cosmetics Industry

Glycoside compounds are widely found in nature and have garnered significant attention in the cosmetics industry due to their diverse pharmaceutical properties and biological activities .

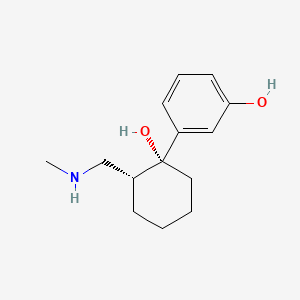

Glucose Absorption

Benzyl D-Glucopyranoside can play a role in the absorption of glucose in the gut. Sodium glucose co-transporter 1 (SGLT1) plays a dominant role in the absorption of glucose in the gut and is considered a promising target in the development of treatments for postprandial hyperglycemia .

Wirkmechanismus

Target of Action

Benzyl D-Glucopyranoside, also known as Benzyl glucopyranoside, primarily targets the Sodium Glucose Co-Transporter 1 (SGLT1) . SGLT1 plays a dominant role in the absorption of glucose in the gut and is considered a promising target in the development of treatments for postprandial hyperglycemia .

Mode of Action

The compound interacts with its target, SGLT1, by inhibiting its function . This interaction results in a decrease in the absorption of glucose in the gut, which can help manage postprandial hyperglycemia .

Biochemical Pathways

It is known that the compound interferes with the normal function of sglt1, which plays a crucial role in glucose absorption in the gut . By inhibiting SGLT1, the compound can potentially affect the overall glucose metabolism in the body.

Pharmacokinetics

It is soluble in dmso at a concentration of 1 mg/ml , which may influence its bioavailability.

Result of Action

The primary molecular effect of Benzyl D-Glucopyranoside’s action is the inhibition of SGLT1 . This leads to a decrease in glucose absorption in the gut, which can help manage postprandial hyperglycemia .

Action Environment

The efficacy and stability of Benzyl D-Glucopyranoside can be influenced by various environmental factors. It is stored at a temperature of -20°C , suggesting that it may be sensitive to temperature changes.

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHCBYYBLTXYEV-HENWMNBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl glucopyranoside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)